2-Amino-5,6-dihydroxytetralin is a chemical compound belonging to the class of aminotetralins, characterized by its hydroxyl and amino functional groups. This compound has garnered attention primarily in the fields of pharmacology and medicinal chemistry due to its structural similarity to dopamine and its potential therapeutic applications, particularly in treating neurological disorders.
The compound can be derived from various synthetic routes that utilize starting materials such as tetrahydronaphthalene derivatives. Notably, it has been studied for its interactions with dopamine receptors, making it relevant in the context of neuropharmacology.
2-Amino-5,6-dihydroxytetralin is classified as an aminotetralin derivative. Its structural formula can be represented as CHNO, indicating the presence of two hydroxyl groups and an amino group attached to a tetralin framework.
The synthesis of 2-amino-5,6-dihydroxytetralin can be achieved through several methods, primarily involving the reaction of appropriate precursors with amines or via multi-step synthetic pathways.
The techniques often involve catalysts such as sulfuric acid or p-toluenesulfonic acid and solvents including toluene or dichloromethane, which facilitate the reaction conditions necessary for effective synthesis .
The molecular structure of 2-amino-5,6-dihydroxytetralin features a fused bicyclic system typical of tetralins, with hydroxyl groups located at the 5 and 6 positions and an amino group at the 2 position. The compound's stereochemistry is crucial for its biological activity.
2-Amino-5,6-dihydroxytetralin participates in various chemical reactions that can modify its structure or enhance its pharmacological properties:
The reactivity of the hydroxyl groups allows for versatile modifications that can be exploited in drug design and development.
The mechanism of action for 2-amino-5,6-dihydroxytetralin primarily involves its interaction with dopamine receptors in the central nervous system. This compound acts as a dopamine agonist, mimicking dopamine's effects on neuronal signaling pathways.
Research indicates that modifications on the amino substituent can significantly influence receptor selectivity and efficacy . For instance, introducing larger alkyl groups on nitrogen has been shown to enhance DA1 receptor activity while reducing peripheral vascular effects .
Relevant analyses have shown that variations in substituents can lead to significant changes in solubility and stability profiles.
2-Amino-5,6-dihydroxytetralin has several applications in scientific research:
2-Amino-5,6-dihydroxytetralin (5,6-ADTN) is a conformationally restricted dopamine analog with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. Its structure features a tetralin backbone (a fused cyclohexene-benzene system) with ortho-dihydroxy (catechol) groups at positions C5 and C6, and an amino group at C2. This arrangement positions the catechol and amino groups similarly to dopamine’s pharmacophore, but with reduced rotational freedom due to the tetralin ring system [1] [8]. Key structural identifiers include:
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃NO₂ |
Average Mass | 179.22 g/mol |
Monoisotopic Mass | 179.0946 Da |
pKa (Predicted) | 9.31 ± 0.20 |
Boiling Point | 367.0 ± 42.0 °C (Predicted) |
Density | 1.273 ± 0.06 g/cm³ (Predicted) |
The catechol moiety enables hydrogen bonding and oxidation susceptibility, while the secondary amine allows salt formation (e.g., hydrobromide) and N-substitution. X-ray crystallography confirms that the tetralin core adopts a half-chair conformation, positioning the amine for optimal receptor interactions [1] [8].
Synthesis of 5,6-ADTN derivatives employs strategic ring-forming reactions and catechol protection. A patented industrial route (US5710336A) highlights a streamlined five-step sequence:
This route avoids laborious amine protection/deprotection and achieves 60–90% yields per step. Alternative approaches use:
Table 2: Key Synthetic Methods Comparison
Method | Key Step | Yield | Advantage |
---|---|---|---|
Reductive Amination/Cyclization | Pd/C hydrogenation of enone | 60% | Single-step amination/reduction |
Lewis Acid Cyclization | BBr₃-mediated ring closure | 90% | Simultaneous deprotection |
Friedel-Crafts Acylation | AlCl₃ in anhydrous CH₂Cl₂ | 75% | High regioselectivity |
Introduction of chirality at C2 or C3 (e.g., β-methyl analogs) leverages enantioselective catalysis and chiral resolution:
The β-methyl group alters receptor binding kinetics by restricting amine rotation. R-Enantiomers typically show higher affinity for D₂-like receptors due to optimal hydrophobic pocket fitting [2] [7].
N-Substitution modulates receptor selectivity and metabolic stability:
Table 3: Pharmacological Impact of N-Substitution
Substituent | Receptor Affinity (IC₅₀, nM) | Primary Effect |
---|---|---|
H (5,6-ADTN) | D₂: 250; α₁: 500 | Moderate vasodepression |
N,N-Di-n-propyl | D₂: 15; α₁: >1000 | Selective vasodilation |
N-Benzyl | D₂: 120; α₁: 85 | Vasoconstriction |
N-Methyl | D₂: 180; α₁: 300 | Mixed pressor/depressor effects |
DPR substitution shifts cardiovascular actions from mixed pressor/depressor (unsubstituted) to selective depressor by minimizing α-adrenoceptor engagement [3] [7].
Positional isomerism profoundly influences pharmacology:
Table 4: Isomeric Comparison of Biological Activities
Parameter | 5,6-ADTN | 6,7-ADTN |
---|---|---|
Catechol Position | 5,6- (equivalent to dopamine) | 6,7- (equivalent to noradrenaline) |
D₂ Affinity | +++ | + |
α-Adrenoceptor Affinity | + | +++ |
Cardiovascular Effect | Vasodepression | Pressor |
Selectivity | Dopaminergic | Adrenergic |
The 5,6-isomer’s vasodepressor potency is enhanced by N,N-di-n-propyl substitution, while 6,7-ADTN derivatives favor α₂-mediated vasoconstriction [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7